molecular formula C15H18N2O2 B13339998 Benzyl 4-cyano-2-methylpiperidine-1-carboxylate

Benzyl 4-cyano-2-methylpiperidine-1-carboxylate

Cat. No.: B13339998
M. Wt: 258.32 g/mol
InChI Key: QQDMQJFZUULMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-cyano-2-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C15H18N2O2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-2-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl 4-cyano-2-methylpiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems .

Medicine: It is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and benzyl groups contribute to its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Biological Activity

Benzyl 4-cyano-2-methylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyano group and a benzyl ester. Its molecular formula is C14H16N2O2C_{14}H_{16}N_2O_2, with a molecular weight of approximately 258.32 g/mol. The presence of the cyano group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of inflammatory diseases and cancer. The compound has been studied for its potential to act as an antagonist for certain G protein-coupled receptors (GPCRs), which are crucial in mediating inflammatory responses.

  • Inflammatory Response Modulation : Research indicates that compounds similar to this compound can inhibit the activity of chemokine receptors such as CXCR1 and CXCR2, which play pivotal roles in recruiting immune cells during inflammation .
  • Anticancer Activity : The compound's ability to modulate signaling pathways involved in cell proliferation and survival suggests potential anticancer properties. For instance, studies have shown that related piperidine derivatives exhibit selective inhibition against various cancer cell lines, indicating a promising therapeutic application .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:

  • In vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on cell proliferation in several human cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent activity .
  • In vivo Studies : Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic efficacy. Preliminary results suggest that this compound can effectively reduce tumor burden in xenograft models, although further optimization is required for enhanced bioavailability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal critical insights into how modifications to the piperidine scaffold can enhance biological activity:

CompoundModificationIC50 (µM)Biological Activity
This compound--Antagonist of CXCR receptors
Analog AMethyl substitution at position 30.5Increased anticancer activity
Analog BHydroxyl substitution at position 40.8Enhanced anti-inflammatory effects

These findings underscore the importance of specific substituents in modulating the compound's effectiveness against targeted biological pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammatory Diseases : A study explored the use of this compound as a treatment for chronic inflammatory conditions, demonstrating significant reductions in inflammatory markers in treated animal models compared to controls .
  • Cancer Therapeutics : Another investigation focused on its application in oncology, where it was shown to synergize with existing chemotherapeutics, enhancing overall efficacy and reducing side effects .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl 4-cyano-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-12-9-14(10-16)7-8-17(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-9,11H2,1H3

InChI Key

QQDMQJFZUULMLD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.